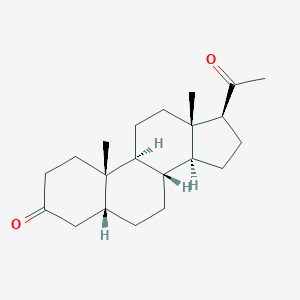
Ergostanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ergostanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds, including steroidal drugs and vitamins .
Biology: In biological research, this compound is used to study the structure and function of fungal cell membranes. It serves as a marker for fungal biomass and is involved in the regulation of membrane fluidity and permeability .
Medicine: this compound and its derivatives have shown potential pharmacological activities, including antimicrobial, antioxidant, anticancer, and antidiabetic properties . It is also a precursor for the synthesis of vitamin D2, which is essential for bone health .
Industry: In the industrial sector, this compound is used in the production of steroidal drugs and as a nutritional supplement due to its role as a provitamin .
Mécanisme D'action
Target of Action
Ergostanol, also known as Epithis compound, is a sterol compound that plays a crucial role in the cell membrane of fungi . It is essential for fungal growth and development and is very important for adaptation to stress in fungi . The primary targets of this compound are the enzymes involved in its biosynthesis in fungi . These enzymes are the targets of antifungal agents, notably azoles .
Mode of Action
This compound interacts with its targets by being an essential component of the fungal cell membrane . It regulates cell membrane fluidity and permeability, and membrane-bound enzyme activity . When this compound is present in the skin of animals, ultraviolet rays break a bond to result in Ergocalciferol .
Biochemical Pathways
The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of this compound content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .
Pharmacokinetics (ADME Properties)
It is known that sterols are insoluble, and the intracellular transport of ergosterol in cells requires transporters . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The presence of this compound in the fungal cell membrane affects the absorption and utilization of nutrients by regulating membrane-bound ATPase activities and transportation efficiency of phospholipases . It also affects the mobility of the cell membrane .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of ultraviolet rays, which can break a bond in this compound to result in Ergocalciferol . Additionally, the biosynthesis of this compound in fungi is a target of antifungal agents, notably azoles , indicating that the presence of these agents in the environment can influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Ergostanol interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of this compound content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, cells lacking Ysp2, a cryptococcal ergosterol transporter, mislocalize the cell surface protein Pma1 and have abnormally thin and permeable capsules .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in this compound biosynthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The classical preparation of ergostanol involves the hydrogenation of ergosteryl acetate in the presence of acetic acid. This process is typically carried out using palladium on carbon as a catalyst at elevated temperatures and pressures . The reaction proceeds through several intermediate stages, ultimately yielding ergostanyl acetate, which is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ergostanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Major Products:
Oxidation: Ergostanone
Reduction: this compound
Substitution: Ergostanyl esters and ethers
Comparaison Avec Des Composés Similaires
Cholesterol: Found in animal cell membranes, essential for membrane structure and function.
Stigmasterol: A plant sterol involved in plant cell membrane structure.
Sitosterol: Another plant sterol with similar functions to stigmasterol.
Ergostanol’s uniqueness lies in its specific presence in fungi and its role as a precursor for vitamin D2, distinguishing it from other sterols .
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYTXMNEANMLMU-OZEQXKMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6538-02-9 | |
| Record name | Ergostanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERGOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


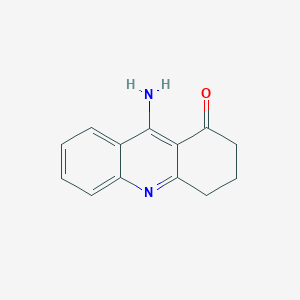

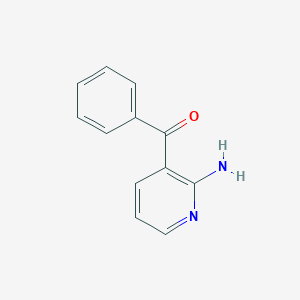
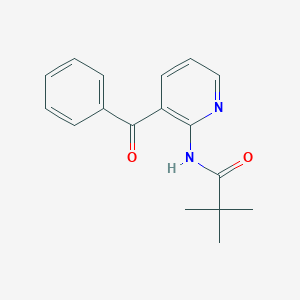
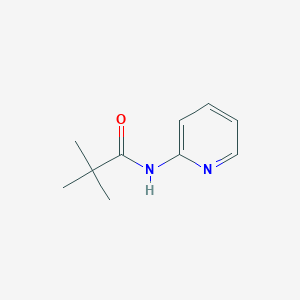
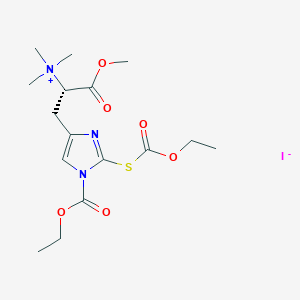
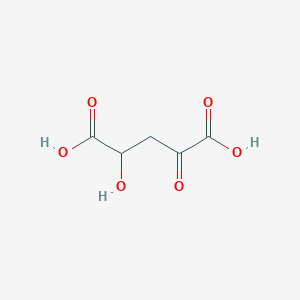

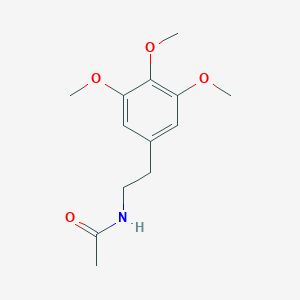
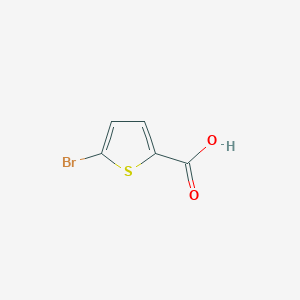


![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)
